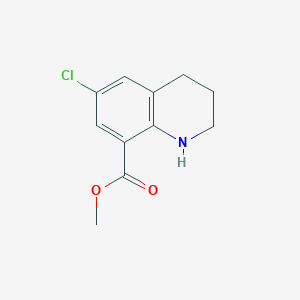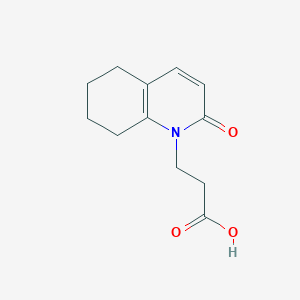![molecular formula C14H17N3 B11882817 2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-56-6](/img/structure/B11882817.png)
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a pyridine ring substituted with an ethynyl group at the 5-position and a spiro-connected diazaspiro[4.4]nonane moiety. The presence of both nitrogen and carbon atoms in the spiro structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The spiro[4.4]nonane moiety can be constructed using a series of cyclization reactions, often involving the use of strong bases and high temperatures to achieve the desired ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The nitrogen atoms in the diazaspiro[4.4]nonane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated nitrogen-containing rings.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The diazaspiro[4.4]nonane moiety can interact with various receptors and ion channels, modulating their function. These interactions can trigger a cascade of cellular events, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial and anticancer properties.
Spiro[5.5]undecane derivatives: Studied for their unique stereochemistry and potential biological activities.
Uniqueness
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane stands out due to the presence of the ethynyl group, which imparts unique reactivity and potential for covalent bonding with biological targets. The combination of the pyridine ring and the spiro structure also provides a versatile scaffold for further functionalization and exploration in various scientific fields.
Properties
CAS No. |
646056-56-6 |
|---|---|
Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(5-ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H17N3/c1-2-12-7-13(9-16-8-12)17-6-4-14(11-17)3-5-15-10-14/h1,7-9,15H,3-6,10-11H2 |
InChI Key |
VPXNZSOSLWUUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CN=C1)N2CCC3(C2)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)




![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


